Enhanced Thermal Stability in Gas-Phase Elimination Kinetics of Methyl 2-cycloheptylacetate Compared to 6-Membered Ring Analog
A study on the gas-phase elimination kinetics of cycloalkyl acetates demonstrates that the seven-membered ring of methyl 2-cycloheptylacetate confers significantly greater thermal stability compared to its six-membered analog, methyl cyclohexylacetate [1]. This is a critical differentiator for synthetic applications involving elevated temperatures, where unwanted decomposition of smaller-ring analogs is a concern.
| Evidence Dimension | Rate coefficient for gas-phase elimination (k x 10^4) at 339.9°C |
|---|---|
| Target Compound Data | 0.26 ± 0.04 (Methyl 2-cycloheptylacetate) |
| Comparator Or Baseline | 2.19 ± 0.12 (Methyl cyclohexylacetate) |
| Quantified Difference | The elimination rate for methyl cyclohexylacetate is 8.4 times faster than for methyl 2-cycloheptylacetate. |
| Conditions | Static system, seasoned vessel, gas phase at 339.9°C, pressure measured by capacitance manometer |
Why This Matters
This quantifies a major stability advantage for methyl 2-cycloheptylacetate in reactions requiring thermal robustness, making it the preferred choice over methyl cyclohexylacetate for high-temperature synthetic procedures.
- [1] Chuchani, G., Martín, I., Rotinov, A., Dominguez, R. M., Morris, D. G., & Shepherd, A. G. (1988). Effect of Ring Size on the Gas Phase Elimination Kinetics of Cycloalkyl Acetates. ChemInform, 19. (Kinetic data for cyclohexyl and cycloheptyl acetates are from this study's findings on the effect of ring size on elimination rates). View Source
